molecular formula C8H11N B1678211 N-Ethylaniline CAS No. 103-69-5

N-Ethylaniline

Cat. No. B1678211
Key on ui cas rn: 103-69-5
M. Wt: 121.18 g/mol
InChI Key: OJGMBLNIHDZDGS-UHFFFAOYSA-N
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Patent
US07915306B2

Procedure details

To a solution of aniline 22 (386 mg, 0.474 mmol, 1.0 eq.) in DMPU (1.6 mL) at 0° C. was added lithium hexamethyldisalazide (0.950 mL, 0.950 mmol, 2.0 eq., lithium hexamethyldisalazide 1.0 M in THF). The resulting mixture was stirred at 0° C. during 30 min and added ethyl iodide (0.230 mL, 2.88 mmol, 6.1 eq.). The reaction mixture was stirred 10 min at 0° C. then allowed to warm up to rt and stirred at that temperature during 1 h. A saturated solution of NH4Cl, methyl-t-butyl ether and n-hexanes were added. Layers were separated and the aqueous one was extracted twice with methyl-t-butyl ether/hexane (1:1 mixture). The combined organic layers were washed with brine/water (1:1 mixture), then with brine, dried with sodium sulfate, filtered and concentrated to dryness. The resulting foam was purified by chromography on silica gel 230-400 Mesh using the following solvent gradient: 15% and 20% ethyl acetate/hexane to elute. This procedure afforded N-ethyl-aniline 39, 349 mg, white foam, 87% yield.
Quantity
386 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
n-hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Li].[CH2:9](I)[CH3:10].[NH4+].[Cl-]>CN1C(=O)N(C)CCC1.C1COCC1.COC(C)(C)C>[CH2:9]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH3:10] |f:3.4,^1:7|

Inputs

Step One
Name
Quantity
386 mg
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
Quantity
1.6 mL
Type
solvent
Smiles
CN1CCCN(C1=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.23 mL
Type
reactant
Smiles
C(C)I
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Name
n-hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. during 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred 10 min at 0° C.
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to rt
STIRRING
Type
STIRRING
Details
stirred at that temperature during 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous one was extracted twice with methyl-t-butyl ether/hexane (1:1 mixture)
WASH
Type
WASH
Details
The combined organic layers were washed with brine/water (1:1 mixture)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine, dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting foam was purified by chromography on silica gel 230-400 Mesh
WASH
Type
WASH
Details
15% and 20% ethyl acetate/hexane to elute

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)NC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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